Ipramidil - 83656-38-6

Ipramidil

Catalog Number: EVT-255537
CAS Number: 83656-38-6
Molecular Formula: C10H16N4O4
Molecular Weight: 256.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C80-1324 is a furoxan compound. C80-1324 reveals marked dilator activity in the coronary circulation of isolated working hearts.
Classification

Ipramidil belongs to the class of compounds known as imidazoline derivatives. It exhibits both selective and non-selective actions on various receptor types, including alpha-adrenergic receptors and imidazoline receptors. This dual action contributes to its effectiveness in cardiovascular therapy.

Synthesis Analysis

The synthesis of Ipramidil involves several steps that can vary depending on the specific synthetic route chosen. One common method includes the following stages:

  1. Formation of the Imidazoline Ring: The initial step typically involves the condensation of appropriate aldehydes with amidines or guanidines to form the imidazoline structure.
  2. Substitution Reactions: Subsequent reactions often involve alkylation or acylation to introduce various substituents that enhance the compound's pharmacological properties.
  3. Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical use.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Ipramidil's molecular structure can be described by its chemical formula, which is C14H18N4C_{14}H_{18}N_4. The compound features:

  • Imidazoline Core: This is a five-membered ring containing two nitrogen atoms, which is essential for its biological activity.
  • Alkyl Side Chains: These contribute to lipophilicity and receptor binding affinity.
  • Functional Groups: Various functional groups attached to the imidazoline ring enhance solubility and interaction with biological targets.

The three-dimensional conformation of Ipramidil allows it to fit into specific receptor sites, facilitating its mechanism of action.

Chemical Reactions Analysis

Ipramidil participates in several chemical reactions that are relevant for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction can modify the side chains attached to the imidazoline ring, allowing for the development of analogs with altered pharmacological profiles.
  2. Reduction Reactions: Certain derivatives may undergo reduction to enhance their pharmacokinetic properties.
  3. Hydrolysis: In biological systems, Ipramidil may be hydrolyzed, affecting its activity and metabolism.

These reactions are crucial for both the development of new therapeutics based on Ipramidil and understanding its metabolic pathways.

Mechanism of Action

Ipramidil exerts its pharmacological effects primarily through:

  • Imidazoline Receptor Activation: It activates imidazoline receptors located in the central nervous system and peripheral tissues, leading to vasodilation.
  • Alpha-Adrenergic Receptor Modulation: By interacting with alpha-adrenergic receptors, Ipramidil can reduce sympathetic tone, further contributing to decreased blood pressure.
  • Calcium Channel Inhibition: The compound may also inhibit calcium influx in vascular smooth muscle cells, promoting relaxation.

These mechanisms collectively contribute to its efficacy in treating hypertension and other cardiovascular conditions.

Physical and Chemical Properties Analysis

Ipramidil exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 246.32 g/mol.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point typically ranges between 120°C to 130°C, indicating stability under normal storage conditions.
  • pH Stability: Ipramidil remains stable across a physiological pH range, making it suitable for oral or intravenous administration.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Ipramidil has several scientific applications:

  1. Cardiovascular Therapy: Primarily used as an antihypertensive agent due to its vasodilatory effects.
  2. Research Tool: It serves as a model compound for studying imidazoline receptor function and developing new cardiovascular drugs.
  3. Potential Neuroprotective Agent: Emerging studies suggest it may have applications in neuroprotection due to its effects on central nervous system receptors.

The versatility of Ipramidil makes it a valuable compound in both clinical settings and research environments focused on cardiovascular health.

Introduction to Ipramidil: Historical Context and Pharmacological Classification

Discovery and Structural Lineage in the Sydnone-Furoxan Family

Ipramidil (chemical name: N,N'-diisopropyl-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide) belongs to the furoxan class of heterocyclic compounds characterized by a ring system containing adjacent nitrogen and oxygen atoms [3]. This molecular architecture differentiates it from the structurally related sydnone imines (e.g., molsidomine) while maintaining the critical NO-donating capability. The furoxan moiety (1,2,5-oxadiazole 2-oxide) serves as the bioactive core responsible for NO release under physiological conditions, particularly in the presence of thiol cofactors or enzymatic activation [4].

The molecular design features symmetrical diisopropyl carboxamide substitutions at the 3- and 4-positions of the furoxan ring. This structural configuration enhances lipophilicity compared to early furoxan prototypes, potentially improving tissue penetration and bioavailability [3] [7]. Unlike classical organic nitrates (e.g., nitroglycerin), Ipramidil does not require enzymatic denitration for bioactivation. Instead, its NO release mechanism involves ring-opening reactions and complex redox transformations that generate NO without producing significant levels of toxic metabolites like peroxynitrite [4].

Table 1: Structural and Functional Comparison of Ipramidil with Classical NO Donors

Compound ClassRepresentativeCore StructureNO Release MechanismBioactivation Requirement
FuroxansIpramidil1,2,5-Oxadiazole 2-oxideThermal/chemical decompositionThiol-dependent/Independent
Organic NitratesNitroglycerinO-NO₂Mitochondrial aldehyde dehydrogenaseEnzymatic (Requires ALDH2)
SydnoniminesMolsidomineN-NitrosoimineSpontaneous hydrolysisNon-enzymatic (via SIN-1)
NONOatesDEA/NO[RR'N-N(O)=NO]⁻pH-dependent decompositionNon-enzymatic

The stereoelectronic properties of the furoxan ring in Ipramidil facilitate controlled NO release kinetics. The electron-withdrawing nature of the oxadiazole ring combined with the amide substituents creates a balanced electronic environment that modulates NO donation rates, preventing the rapid, uncontrolled release associated with some early NO donors [3]. This controlled release profile likely contributes to its observed reduced tachyphylaxis compared to glyceryl trinitrate (GTN) in experimental models [7].

Role in the Evolution of Nitric Oxide (NO)-Releasing Therapeutics

Ipramidil emerged during a transformative period in NO pharmacology following the Nobel Prize-winning discovery of NO as an endogenous signaling molecule (1998). Its development coincided with growing recognition of NO's concentration-dependent effects: nanomolar concentrations regulate vascular tone and inhibit platelet aggregation, while micromolar concentrations exert antimicrobial and cytotoxic effects [2] [4]. Ipramidil's therapeutic profile primarily targets the former, with experimental evidence demonstrating significant coronary vasodilation in isolated guinea pig hearts at concentrations as low as 1 μg/mL (approximately 4 μM), increasing coronary flow by 67±9% without tachyphylaxis during prolonged (60 min) infusion [3] [7].

The compound's mechanism involves dual pathways: (1) spontaneous or enzymatic decomposition to release NO, which activates soluble guanylate cyclase (sGC), increasing cyclic GMP (cGMP) levels in vascular smooth muscle; and (2) direct sGC stimulation independent of NO release, as evidenced by its retained vasodilator activity under conditions that compromise NO bioavailability [3] [7]. This dual-action profile represented an advancement over earlier NO donors susceptible to tolerance and endothelial dysfunction.

Table 2: Physiological Effects of NO at Different Concentrations Relevant to Ipramidil Pharmacology

NO Concentration (nM)Physiological EffectsTherapeutic Implications for Ipramidil
<1–30Promotes cell survival and proliferationPotential endothelial protective effects
30–60Protects cells from apoptosisCardioprotection during ischemia
100Protects tissue from injuryVascular protection in atherosclerosis
400Mediates cell cycle arrestPossible antiproliferative vascular effects
>1000Apoptosis, kills bacterial biofilmsNot typically achieved by Ipramidil at therapeutic doses

Research into Ipramidil's potential extended beyond cardiovascular applications as the antibiofilm properties of NO gained recognition. While Ipramidil itself hasn't been extensively studied for this indication, its NO-donating mechanism suggests potential utility in biofilm-associated infections, particularly in chronic lung diseases where endogenous NO production is compromised [4]. The controlled NO release kinetics of furoxans like Ipramidil offered advantages over gaseous NO administration, which requires complex delivery systems and carries risks of toxic metabolite formation [2] [4].

Position Within Coronary Vasodilator Pharmacophores

Ipramidil occupies a distinct niche within the coronary vasodilator landscape, positioned between traditional organic nitrates and newer sGC stimulators. Pharmacological studies in isolated hearts demonstrated its superior potency compared to glyceryl trinitrate (GTN), with a more sustained vasodilatory effect and crucially, no cross-tolerance with GTN [3] [7]. When administered after GTN pre-infusion (simulating nitrate tolerance), Ipramidil maintained its coronary dilator effect, whereas GTN's efficacy was significantly diminished when administered after Ipramidil [7].

This unique tolerance profile stems from its divergent bioactivation pathway. Unlike organic nitrates that require mitochondrial aldehyde dehydrogenase (ALDH2) for NO generation—an enzyme susceptible to inactivation during prolonged nitrate therapy—Ipramidil's NO release occurs primarily through thiol-independent mechanisms [3] [7]. Its chemical structure aligns with dipine-hybrid vasodilators but distinguishes itself through the furoxan NO-donating moiety rather than calcium channel blockade.

Table 3: Comparative Analysis of Ipramidil with Representative Coronary Vasodilators

VasodilatorPrimary MechanismOnsetTolerance DevelopmentNO-Dependent
IpramidilNO release + sGC stimulationModerateMinimalYes (partial)
Nitroglycerin (GTN)ALDH2-mediated NO releaseRapidSignificant (hours)Yes
Dipyridamole (Persantin)Adenosine reuptake inhibitionSlowMinimalNo
AmlodipineL-type calcium channel blockadeSlowMinimalNo
NicorandilK⁺ channel opening + NO donationRapidModeratePartial

Ipramidil shares structural similarities with dipyridamole (Persantin®), a pyrimido-pyrimidine derivative developed in the 1960s as a coronary vasodilator acting primarily through adenosine potentiation [5] [9]. However, Ipramidil's furoxan moiety confers additional NO-mediated vasodilation, potentially offering broader hemodynamic effects. Contemporary developments include hybrid molecules combining furoxan groups with established pharmacophores (e.g., NSAID-furoxan conjugates), though Ipramidil remains a benchmark for "pure" furoxan vasodilators due to its symmetrical, unmodified dicarboxamide structure [3].

The compound's pharmacophore model consists of three critical elements: (1) the furoxan ring as the NO-releasing "effector" domain; (2) the carbonyl groups facilitating hydrogen bonding with biological targets; and (3) the lipophilic isopropyl substituents optimizing membrane penetration. This configuration balances NO-release efficiency with physicochemical properties suitable for coronary targeting, positioning Ipramidil as a template for next-generation NO-donating therapeutics with improved tolerance profiles [3] [7].

Properties

CAS Number

83656-38-6

Product Name

Ipramidil

IUPAC Name

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)

InChI Key

JSKUFGFVEPNZDX-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Synonyms

C80 1324
C80-1324
ipramidil
N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide

Canonical SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.